

Tuberostemonine D: Application Notes and Protocols for Drug Discovery Research

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Compound of Interest

Compound Name: Tuberostemonine D

Cat. No.: B15586265

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Introduction

Tuberostemonine D is a natural alkaloid belonging to the Stemona alkaloid family, extracted from the roots of *Stemona tuberosa*. Traditionally used in Chinese medicine for treating respiratory ailments, recent scientific investigations have unveiled its potential in various therapeutic areas. These application notes provide a comprehensive overview of **Tuberostemonine D**'s biological activities and detailed protocols for its use in drug discovery research, focusing on its anti-inflammatory, anti-pulmonary fibrosis, and antitussive properties.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₂ H ₃₃ NO ₄	[1]
Molecular Weight	375.5 g/mol	[1]
IUPAC Name	(1R,3S,9R,10R,11S,14S,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.0 ⁴ ,16.0 ¹¹ ,15]hexadecan-13-one	[1]

Biological Activities and Potential Applications

Tuberostemonine D has demonstrated a range of biological activities that suggest its potential as a lead compound in drug discovery for several diseases.

- **Anti-inflammatory Activity:** **Tuberostemonine D** exhibits significant anti-inflammatory effects by reducing the production of pro-inflammatory mediators.
- **Anti-Pulmonary Fibrosis Activity:** It has been shown to alleviate pulmonary fibrosis by inhibiting key signaling pathways involved in the fibrotic process.
- **Antitussive Activity:** **Tuberostemonine D** has demonstrated dose-dependent antitussive effects in preclinical models.
- **Insecticidal Activity:** Like other *Stemona* alkaloids, **Tuberostemonine D** possesses insecticidal properties.

Quantitative Data Summary

The following tables summarize the quantitative data available for **Tuberostemonine D**'s biological activities.

Table 1: In Vitro Anti-inflammatory and Anti-proliferative Activity

Assay	Cell Line	Parameter	Tuberostemonine D Concentration	Result	Reference
Cell Proliferation	Human Fetal Lung Fibroblasts (HFL)	IC ₅₀	1.9 mM	Inhibition of TGF-β1-induced proliferation	[2]
Nitric Oxide (NO) Production	RAW 264.7 Macrophages	Inhibition	Not Specified	Inhibition of LPS-induced NO production	[3]

Table 2: In Vivo Anti-inflammatory and Anti-fibrotic Efficacy

Model	Animal	Treatment	Dosage	Key Findings	Reference
Bleomycin-induced Pulmonary Fibrosis	Mice	Oral administration	30 mg/kg/day	Improved fibrosis indicators, inhibited fibroblast activation and macrophage M2 polarization, reduced TGF- β and SDF-1 levels.	[4]
Cigarette Smoke-induced Acute Lung Inflammation	Mice	Intraperitoneal injection	Not Specified	Decreased infiltration of inflammatory cells, ameliorated airway epithelial thickness, and reduced production of chemokines.	

Table 3: In Vivo Antitussive Efficacy

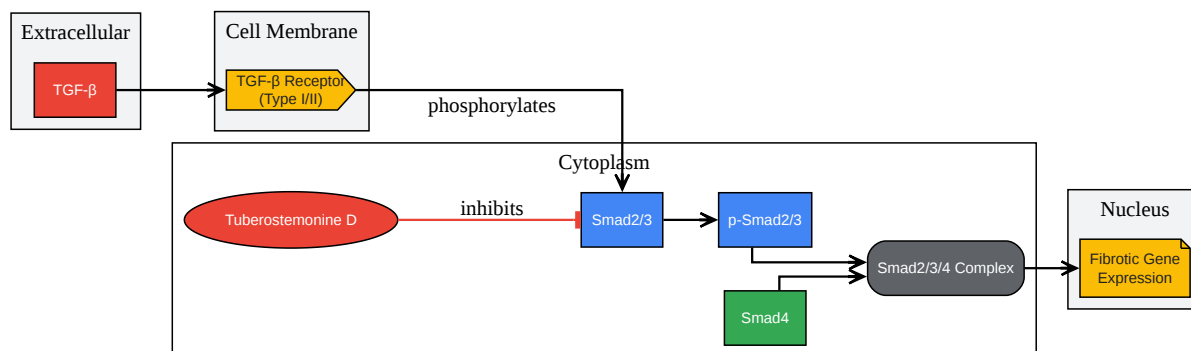
Model	Animal	Treatment	Dosage	Result (% inhibition of cough)	Reference
Citric Acid-induced Cough	Guinea Pigs	Intraperitoneal administration	100 mg/kg	68%	[5]
Citric Acid-induced Cough	Guinea Pigs	Oral administration	100 mg/kg	64%	[5]

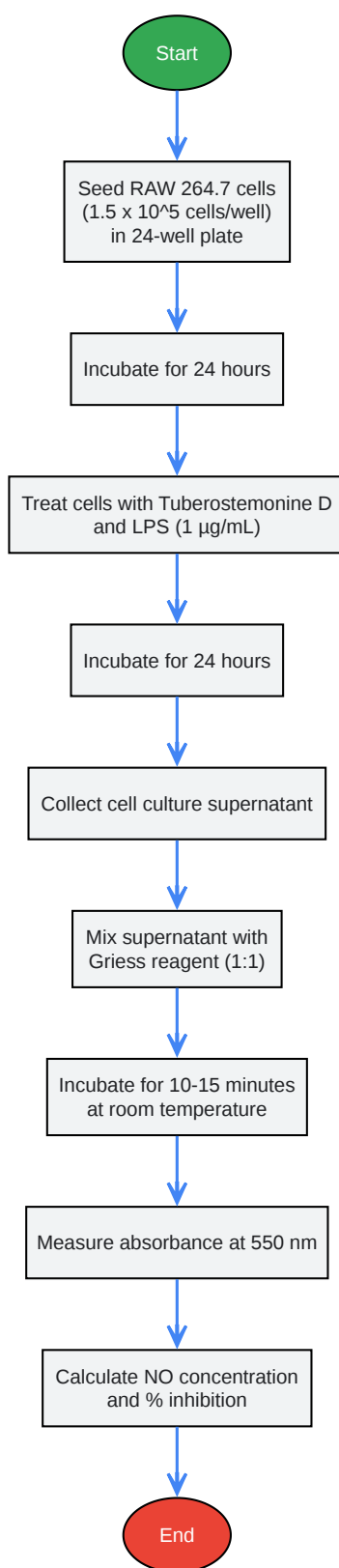
Signaling Pathways

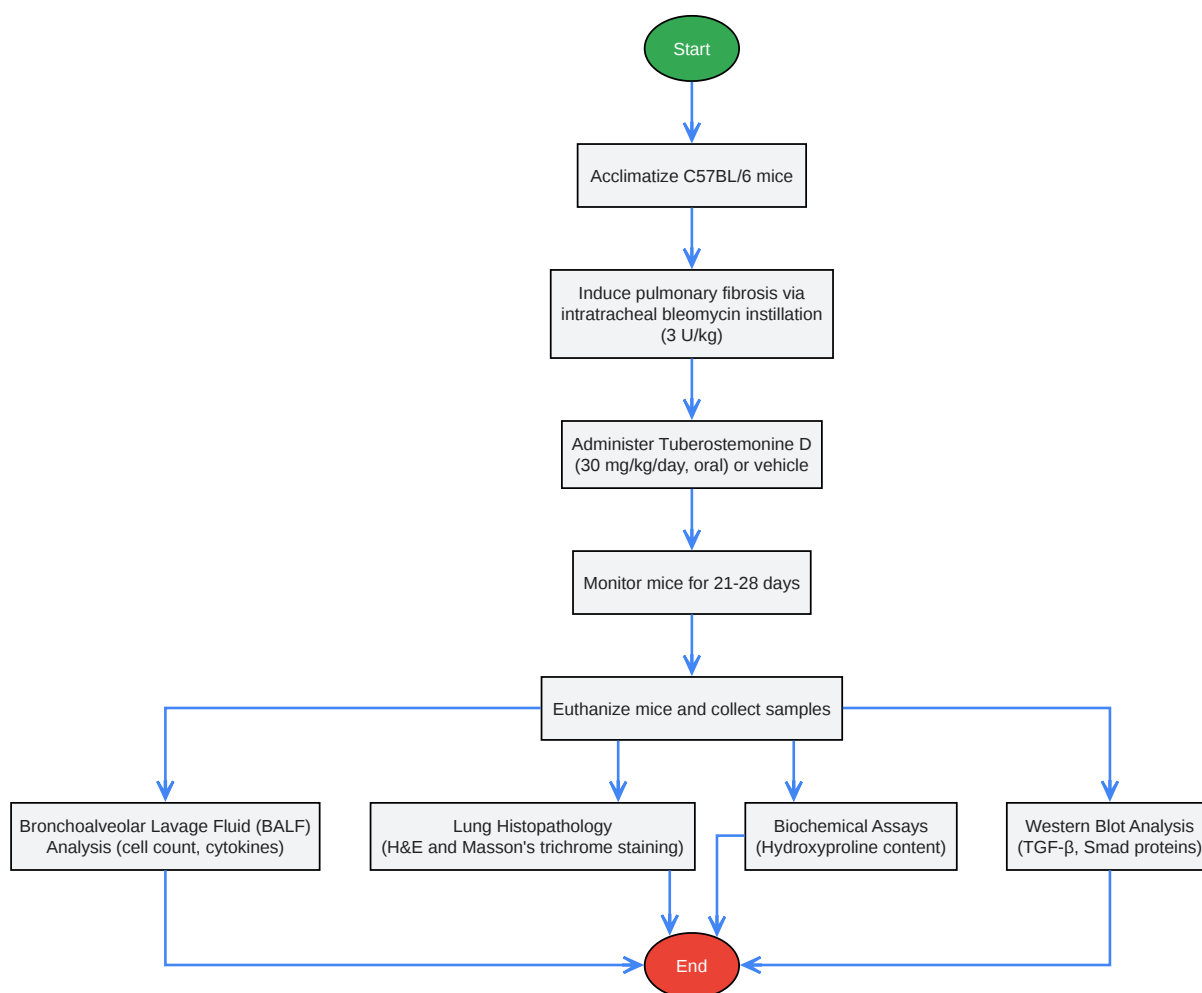
Tuberostemonine D's therapeutic effects are mediated through the modulation of specific signaling pathways.

TGF- β /Smad Signaling Pathway in Pulmonary Fibrosis

Tuberostemonine D has been shown to inhibit the TGF- β /Smad signaling pathway, a key driver of pulmonary fibrosis. The binding of TGF- β to its receptor initiates a signaling cascade that leads to the phosphorylation of Smad2/3, which then complexes with Smad4 and translocates to the nucleus to induce the expression of fibrotic genes. **Tuberostemonine D** interferes with this process, reducing the deposition of extracellular matrix proteins.[\[2\]](#)[\[4\]](#)







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